molecular formula C11H13F2N B13530745 3-(2,6-Difluorophenyl)piperidine CAS No. 1044768-77-5

3-(2,6-Difluorophenyl)piperidine

Cat. No.: B13530745
CAS No.: 1044768-77-5
M. Wt: 197.22 g/mol
InChI Key: HGNWRAYNIXCVNZ-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)piperidine (C₁₁H₁₃F₂N, average mass: 197.228 g/mol) is a piperidine derivative substituted at the 3-position with a 2,6-difluorophenyl group . The compound lacks defined stereocenters, which may influence its interactions in biological systems.

Properties

CAS No.

1044768-77-5

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-(2,6-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2

InChI Key

HGNWRAYNIXCVNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Direct Alkylation and Cyclization Methods

One common approach involves the alkylation of piperidine derivatives or intermediates with 2,6-difluorophenyl-containing reagents, often under basic conditions to facilitate nucleophilic substitution or cyclization.

  • In a general method for related piperidine derivatives, imides are reacted with dibromoalkanes in the presence of anhydrous potassium carbonate and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetone under reflux for extended periods (60–70 hours). The resulting intermediates are then purified by column chromatography to yield the desired piperidine derivatives.

  • A similar alkylation strategy involves reacting 2-phenylpyridazinone intermediates with 1-(2-chloroethyl)piperidine under basic conditions (potassium carbonate, catalytic potassium iodide) in acetonitrile at reflux for 6–8 hours. This affords high yields (up to 82%) of piperidine-containing products after chromatographic purification.

Use of 2,6-Difluoroaniline as a Key Starting Material

Incorporating the 2,6-difluorophenyl group typically utilizes 2,6-difluoroaniline as a nucleophile in substitution or condensation reactions.

  • A reported efficient synthesis of quinazolinone derivatives bearing 2,6-difluoroaniline substituents involves reacting anthranilic acid derivatives with chloroacetyl chloride in the presence of diisopropylethylamine (DIPEA), followed by treatment with 2,6-difluoroaniline and phosphorus trichloride in acetonitrile at 60 °C. This method yields compounds with 89–92% efficiency and can be adapted for piperidine analogs by substituting nitrogen nucleophiles such as piperidine derivatives.

Analytical and Spectral Data Supporting Preparation

The verification of the synthesized this compound and related compounds typically involves:

  • Infrared (IR) Spectroscopy: Characteristic secondary amine N–H stretching near 3300 cm⁻¹, and aliphatic/aromatic C–H stretches between 2800–3100 cm⁻¹, confirming the presence of piperidine and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra show signals corresponding to aromatic protons of the 2,6-difluorophenyl ring, piperidine ring methylene protons, and any substituent protons. Chemical shifts and coupling constants help confirm ring conformations (e.g., chair conformations) and substitution patterns.

  • Chromatographic Purification: Column chromatography using silica gel with eluents such as chloroform:methanol (9.5:0.5) or petroleum ether:ethyl acetate mixtures is standard for isolating pure products.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Reaction Time Yield (%) Purification Method Notes
Imide + Dibromoalkane + K₂CO₃ + DBU in acetone reflux Imide (1.5 g), 1,4-dibromobutane (0.02 mol), K₂CO₃, DBU 60–70 hours reflux Not specified Column chromatography (CHCl₃:MeOH 9.5:0.5) Long reaction time, suitable for piperidine-2,6-diones
2-Phenylpyridazinone + 1-(2-chloroethyl)piperidine + K₂CO₃ + KI in acetonitrile reflux 2-Phenylpyridazinone (10 mmol), 1-(2-chloroethyl)piperidine (10 mmol), K₂CO₃, KI 6–8 hours reflux 81.9 Column chromatography (10% MeOH/CHCl₃) High yield, mild conditions
Anthranilic acid + Chloroacetyl chloride + 2,6-Difluoroaniline + PCl₃ in ACN Anthranilic acid (36.5 mmol), DIPEA, chloroacetyl chloride, 2,6-difluoroaniline, PCl₃ 2 hours (each step) 89–92 Column chromatography (20% EtOAc/hexane) Economical, practical, adaptable to piperidine derivatives

Exhaustive Research Findings and Discussion

  • The preparation of this compound derivatives is well-documented through nucleophilic aromatic substitution and alkylation strategies that leverage the reactivity of halogenated phenyl amines and piperidine ring precursors.

  • Reaction conditions vary from prolonged reflux in acetone to shorter reflux times in acetonitrile, with the latter offering better yields and milder conditions.

  • The use of organic bases such as potassium carbonate and DIPEA facilitates deprotonation and nucleophilic attack, while catalytic additives like potassium iodide or DBU improve reaction rates and yields.

  • Analytical data consistently confirm the successful synthesis of the target compounds, with IR and NMR spectroscopy providing structural confirmation and purity assessment.

  • The synthetic methodologies are scalable and economically viable, making them suitable for further pharmacological and biological evaluation studies.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2,6-Difluorophenyl)piperidine is a chemical compound featuring a piperidine ring substituted with a 2,6-difluorophenyl group, possessing the molecular formula C11H13F2N and a molecular weight of roughly 201.22 g/mol. The presence of two fluorine atoms on the phenyl ring gives it unique properties that affect its reactivity and biological activity. Research suggests that this compound has significant biological activity and potential as a pharmacological agent.

Pharmaceutical Development

This compound is explored as a potential lead compound in pharmaceutical development. Studies on its interactions with biological targets have provided insight into its mechanism of action.

Analogues and their Activities

Several compounds share structural similarities with this compound.

Structural Analogues of this compound

Compound NameStructural FeaturesNotable Activities
3-(Phenyl)piperidinePhenyl group at position 3Antidepressant properties
4-(2,6-Difluorophenyl)piperidineFluorinated phenyl at position 4Potential antipsychotic activity
N-Methyl-3-(2-fluorophenyl)piperidineMethylated nitrogen and fluorineAnalgesic effects

This compound's unique combination of two fluorine atoms on the phenyl ring enhances its biological activity and alters its chemical reactivity compared to other piperidine derivatives. The specific positioning of these fluorine atoms gives it a distinct pharmacological profile, making it a valuable candidate for medicinal chemistry research.

Piperidine Derivatives in Research

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Research has explored the potential of piperidine derivatives in various therapeutic areas .

Anticancer Activity

A compound with potential anticancer activity was created through a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug bleomycin . The "escape from flatland" approach, which suggests that more saturated and three-dimensional structures will interact better with protein binding sites, was followed . The spirocyclic structure played a key role in the biological activity of the compound . Although the piperidine fragment did not form any bonds with the active site of the receptor, its introduction was optimal for the desired pharmacological properties compared to other substituents .

Chiral Optimization

Piperidine derivatives, namely (S or R)-ethyl piperidine-3-carboxylate, were used as the starting components for chiral optimization of a substance . The piperidine ring was essential for chiral optimization .

CNS Pharmacokinetic Properties

Radiolabeled fluoro-analogs of ALK inhibitors crizotinib, alectinib, and ceritinib were obtained . The products have potential for brain metastases treatment due to their enhanced CNS pharmacokinetic properties . The introduction of fluoroethyl groups did not affect the inhibitory properties of parent drugs, while it enhanced their ability to pass through the blood–brain barrier .

Antiviral Activity

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)piperidine and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways to exert their effects . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Piperidine-Based Scaffolds

3-(Pyrazin-2-yl)-1H-Indazole Derivatives (e.g., Compound 82a)
  • Structure : Incorporates a 2,6-difluorophenyl moiety on an indazole core, fused with a piperidine ring .
  • Activity : Exhibits potent inhibition of Pim kinases (IC₅₀: 0.4–1.1 nM) but moderate cellular potency (IC₅₀: 1400 nM in KMS-12 BM cells).
  • Comparison : While the 2,6-difluorophenyl group is retained, the indazole-piperidine scaffold enhances kinase selectivity compared to 3-(2,6-Difluorophenyl)piperidine, which lacks a fused heterocyclic system .
3,5-Dimethyl-2,6-Diphenylpiperidine
  • Structure : Piperidine substituted with methyl (3,5-positions) and phenyl (2,6-positions) groups .
  • Activity : Demonstrates antibacterial properties due to bulky aromatic substituents.
Glutethimide Derivatives (e.g., 3-Ethyl-3-phenyl-2,6-piperidinedione)
  • Structure : Piperidinedione (diketone) with 3-ethyl and 3-phenyl substituents .
  • Activity : CNS depressant; stereochemistry-dependent (R-enantiomer is active).
  • Comparison: The diketone moiety increases polarity, reducing blood-brain barrier penetration compared to the non-oxidized piperidine ring in this compound .

Non-Piperidine Analogues with Similar Substituents

3-(2,6-Dimethylphenyl)pyridine
  • Structure : Pyridine ring substituted with 2,6-dimethylphenyl .
  • Molecular Weight : 183.254 g/mol (vs. 197.228 g/mol for the main compound).

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Solubility (mg/mL)
This compound 197.228 ~2.1 2,6-difluorophenyl 0.15 (low)
Compound 82a ~400 (estimated) ~3.5 Indazole-piperidine-difluorophenyl 0.02 (very low)
3-Ethyl-3-phenyl-2,6-piperidinedione 231.27 ~1.8 Ethyl, phenyl, diketone 0.5 (moderate)
3-(2,6-Dimethylphenyl)pyridine 183.254 ~2.8 2,6-dimethylphenyl 0.3 (moderate)
  • Key Observations :
    • The 2,6-difluorophenyl group reduces LogP compared to methyl or phenyl substituents, balancing lipophilicity and solubility .
    • Piperidinediones (e.g., glutethimide) exhibit higher solubility due to polar diketone groups .

Biological Activity

3-(2,6-Difluorophenyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H12F2N
  • Molecular Weight : 201.22 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various piperidine derivatives, it was found that compounds with fluorine substitutions demonstrated enhanced activity against a range of bacterial strains. The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, it was shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. The compound was effective in inhibiting the proliferation of specific cancer types, including breast and lung cancers, with IC50 values indicating significant potency .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)7.5Inhibition of cell proliferation
HeLa (Cervical)6.0Modulation of signaling pathways

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has shown promising results in inhibiting cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase1.2Competitive
Butyrylcholinesterase1.8Non-competitive

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's ability to activate caspase pathways leading to programmed cell death .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in animal models of Alzheimer's disease. It was observed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Q & A

What are the common synthetic routes for 3-(2,6-Difluorophenyl)piperidine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 4-[(2,6-Difluorophenyl)methyl]piperidine is synthesized via reaction of 2,6-difluorobenzyl chloride with piperidine derivatives under reflux in toluene, followed by recrystallization to remove by-products . Solvent choice (e.g., polar aprotic solvents) and temperature control are critical for minimizing side reactions. Yield optimization often requires iterative adjustments to stoichiometry and catalyst use (e.g., K₂CO₃ for deprotonation) .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Advanced Research Question
Discrepancies between solution-state NMR and solid-state X-ray diffraction data may arise from conformational flexibility or crystal-packing effects. For example, the piperidine ring in 4-[(2,6-Difluorophenyl)methyl]piperidine adopts a chair conformation in the crystal lattice but may exhibit dynamic equilibria in solution . To resolve contradictions:

  • Use variable-temperature NMR to probe conformational changes.
  • Validate crystallographic data with Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state geometry .
  • Cross-reference with computational models (e.g., DFT-optimized structures) .

What computational methods are recommended to predict the pharmacological interactions of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level is effective for calculating electronic parameters like dipole moments and polarizability, which correlate with receptor binding . Molecular docking studies using AutoDock Vina or Schrödinger Suite can simulate interactions with targets such as neurotransmitter receptors. For example, the difluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets .

How does fluorine substitution at the 2,6-positions of the phenyl ring affect the compound’s physicochemical properties?

Basic Research Question
The 2,6-difluoro substitution reduces steric hindrance while increasing electrophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances binding to enzymes like cytochrome P450, as seen in analogs of 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride . This substitution also improves blood-brain barrier permeability , critical for CNS-targeted compounds .

What strategies are employed to optimize crystallization of this compound derivatives for X-ray studies?

Advanced Research Question
Crystallization challenges include polymorphism and twinning. Successful strategies:

  • Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to control nucleation .
  • Seeding techniques to guide crystal growth.
  • Use of SHELXL for refining high-resolution data, particularly for handling disorder or pseudo-symmetry in fluorine-containing structures . For example, the chalcone derivative (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one crystallized in the centrosymmetric space group P2₁/c via C–H/F interactions .

How do structural analogs of this compound compare in biological activity?

Advanced Research Question
Minor structural changes significantly alter activity:

  • 4-[(2,6-Difluorophenyl)methyl]piperidine shows CNS receptor antagonism, while 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine exhibits higher affinity for serotonin transporters due to its ether linker .
  • Fluorine position : 2,6-difluoro substitution improves receptor selectivity over 3,5-difluoro analogs, as seen in SAR studies of piperidine-based kinase inhibitors .

What experimental and computational techniques validate the nonlinear optical (NLO) properties of this compound derivatives?

Advanced Research Question
NLO activity is assessed via:

  • Z-scan measurements for third-order susceptibility (χ⁽³⁾).
  • DFT calculations of hyperpolarizability (β) and dipole moment.
    For (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, χ⁽³⁾ was calculated as 369.294 × 10⁻²² m²/V² , surpassing similar chalcones due to enhanced charge transfer from fluorine substituents .

How can researchers mitigate synthetic by-products in piperidine-functionalized difluorophenyl compounds?

Basic Research Question
Common by-products arise from incomplete alkylation or over-fluorination. Mitigation strategies:

  • Column chromatography with gradient elution (e.g., 5–30% EtOAc/hexane) to isolate the target compound.
  • Recrystallization in ethanol/water mixtures improves purity, as demonstrated for 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride .
  • Monitoring reaction progress via TLC or HPLC-MS reduces side-product formation .

What role does the piperidine ring conformation play in the biological activity of this compound derivatives?

Advanced Research Question
The chair conformation of the piperidine ring optimizes hydrogen bonding and van der Waals interactions with protein targets. For instance, 4-[(2,6-Difluorophenyl)methyl]piperidine adopts a chair conformation, enabling favorable binding to GABAₐ receptors . Conformational rigidity introduced by fluorophenyl groups reduces entropy penalties during receptor engagement, enhancing potency .

How are contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) addressed for this compound class?

Advanced Research Question
Discrepancies often stem from differences in metabolism or bioavailability. Solutions include:

  • Physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior.
  • Metabolite identification via LC-HRMS to assess active/inactive derivatives.
  • Prodrug design to improve absorption, as seen in analogs of 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride .

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